An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Nitro-5-(trifluoromethyl)benzonitrile (CAS No. 16499-52-8). As a key fluorinated building block, this compound presents significant opportunities in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethyl, nitro, and cyano substituents.
Core Chemical and Physical Properties
2-Nitro-5-(trifluoromethyl)benzonitrile is a solid at room temperature, characterized by the molecular formula C₈H₃F₃N₂O₂ and a molecular weight of 216.12 g/mol .[1][2][3] The presence of both a strong electron-withdrawing nitro group and a trifluoromethyl group significantly influences the electronic nature of the aromatic ring, making it a versatile intermediate for various chemical transformations.
Physicochemical Data
| Property | Value/Description | Source(s) |
| CAS Number | 16499-52-8 | [1][2] |
| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3] |
| Molecular Weight | 216.12 g/mol | [1][3][4] |
| Physical Form | Solid | [2][4] |
| IUPAC Name | 2-nitro-5-(trifluoromethyl)benzonitrile | [2] |
| Solubility | Likely low solubility in water. Expected to be soluble in common organic solvents such as dichloromethane, toluene, and other similar non-polar to moderately polar solvents. | [4] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Predicted Spectroscopic Data
1.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The strong electron-withdrawing effects of the nitro, trifluoromethyl, and cyano groups will cause these protons to be significantly deshielded, appearing at high chemical shifts (likely in the δ 7.5-8.5 ppm range). The coupling patterns will be consistent with a 1,2,4-trisubstituted benzene ring.
1.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the eight carbon atoms. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the nitro and cyano groups will also be significantly deshielded.
1.2.3. IR Spectroscopy
The infrared spectrum will be characterized by strong absorption bands corresponding to the key functional groups:
-
C≡N (Nitrile): A sharp, medium-intensity band around 2230 cm⁻¹.
-
NO₂ (Nitro): Two strong bands corresponding to the asymmetric and symmetric stretching vibrations, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-F (Trifluoromethyl): Strong, broad absorptions in the 1350-1100 cm⁻¹ region.
-
Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
1.2.4. Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z = 216. Key fragmentation patterns would likely involve the loss of NO₂, CN, and potentially fragments from the trifluoromethyl group.
Synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile
A plausible and efficient synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile involves the nitration of a suitable precursor. A logical starting material is 3-(trifluoromethyl)benzonitrile. The directing effects of the meta-directing cyano and trifluoromethyl groups would favor the introduction of the nitro group at the ortho position.
Caption: Proposed synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile.
Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzonitrile
This protocol is a general procedure for aromatic nitration and should be optimized for this specific substrate.[5][6][7]
Materials:
-
3-(Trifluoromethyl)benzonitrile
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 3-(trifluoromethyl)benzonitrile to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 3-(trifluoromethyl)benzonitrile in sulfuric acid. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product may form.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-Nitro-5-(trifluoromethyl)benzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]
Chemical Reactivity and Transformations
The chemical reactivity of 2-Nitro-5-(trifluoromethyl)benzonitrile is dictated by its three functional groups, offering multiple avenues for derivatization.
Caption: Key reaction pathways of 2-Nitro-5-(trifluoromethyl)benzonitrile.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical intermediates. This can be achieved using various reagents, such as iron in acidic media or catalytic hydrogenation.[8]
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically with heating. This provides a route to 2-Nitro-5-(trifluoromethyl)benzoic acid.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group ortho to potential leaving groups (if any were present) would activate the ring towards nucleophilic aromatic substitution (SNAr). While there is no leaving group in the starting material, this high degree of electron deficiency in the ring is a key feature of its reactivity.
Applications in Drug Discovery and Development
Trifluoromethylated and nitrated aromatic compounds are prevalent in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor to an amino group.[9] Benzonitrile derivatives are also widely used in the development of various therapeutic agents.[8]
While specific drugs derived directly from 2-Nitro-5-(trifluoromethyl)benzonitrile are not prominent in the literature, its structural motifs suggest its potential as a valuable intermediate for the synthesis of:
-
Kinase Inhibitors: The corresponding aniline (from nitro reduction) is a common scaffold for inhibitors targeting the ATP-binding site of kinases.
-
Antitubercular Agents: Related nitro-substituted benzamides and similar structures have shown promise as antitubercular agents.[8]
-
Anticancer and Anti-inflammatory Agents: The trifluoromethyl group is a common feature in many modern drugs for these indications.
Safety and Handling
2-Nitro-5-(trifluoromethyl)benzonitrile is classified as harmful if swallowed (H302).[2] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as oxidizing agents, reducing agents, and strong acids.[4]
Conclusion
2-Nitro-5-(trifluoromethyl)benzonitrile is a fluorinated building block with significant potential for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of electron-withdrawing groups makes it a versatile platform for a variety of chemical transformations. This guide provides a foundational understanding of its properties and reactivity to aid researchers in leveraging this compound for their synthetic and drug discovery endeavors.
References
-
Richter, A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 142–148. [Link]
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
PubChem. 2-Amino-5-nitrobenzonitrile. [Link]
-
IUCr Journals. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. [Link]
-
ResearchGate. methanone: structural characterization of a side product in benzothiazinone synthesis. [Link]
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